N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It belongs to the class of pyridopyrimidines , which are known to interact with a variety of therapeutic targets .
Mode of Action
One common mechanism for pyridopyrimidines is the inhibition of enzymes such as dihydrofolate reductase (dhfr) . By binding to these enzymes, they can disrupt critical biochemical processes, leading to the death of cancer cells .
Biochemical Pathways
The compound likely affects the folate pathway, given that DHFR is a key enzyme in this pathway . By inhibiting DHFR, the compound can reduce the availability of tetrahydrofolate, a critical cofactor for the synthesis of purines and pyrimidines. This, in turn, can halt the synthesis of RNA and DNA, leading to cell death .
Result of Action
The result of the compound’s action would likely be the death of cancer cells due to the disruption of RNA and DNA synthesis . This is a result of the compound’s potential inhibition of DHFR and the subsequent reduction in tetrahydrofolate availability .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells (such as the type of cancer cells). Understanding these factors can be crucial for optimizing the compound’s effectiveness.
: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-12-8-9-13(10-16(12)22)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBFUWIYLIGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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